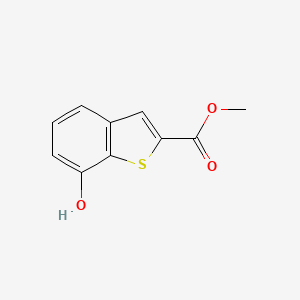

7-ヒドロキシ-1-ベンゾチオフェン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.

科学的研究の応用

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:

作用機序

Target of Action

Methyl 7-hydroxy-1-benzothiophene-2-carboxylate, also known as Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate, is a compound that has been the subject of various studies due to its potential biological activities

Mode of Action

It is known that thiophene derivatives, such as this compound, often interact with their targets through nucleophilic attack . This interaction can lead to changes in the target, potentially altering its function and leading to various downstream effects.

Biochemical Pathways

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that this compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the known biological activities of thiophene derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 7-hydroxybenzo[b]thiophene-2-carboxylate, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency .

化学反応の分析

Types of Reactions

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyl 7-hydroxybenzo[b]thiophene-2-carboxylate may yield carboxylic acids, while reduction may yield alcohols .

類似化合物との比較

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene framework.

Tipepidine: An antitussive agent with a thiophene nucleus.

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of methyl 7-hydroxybenzo[b]thiophene-2-carboxylate .

生物活性

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate belongs to the class of benzo[b]thiophene derivatives, which are recognized for their broad range of biological activities. The synthesis of this compound typically involves the reaction of 7-hydroxybenzo[b]thiophene with methyl chloroformate under basic conditions, yielding the ester derivative. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted methods that offer rapid and efficient synthesis .

Biological Activity

The biological activity of methyl 7-hydroxybenzo[b]thiophene-2-carboxylate has been evaluated across several studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[b]thiophene exhibit potent antimicrobial activity against various strains of bacteria, including Staphylococcus aureus. For instance, a related compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant strains . The hydrophobic nature of these compounds contributes to their ability to penetrate bacterial membranes effectively.

Anticancer Properties

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate has been investigated for its potential as an anticancer agent. A study focusing on related compounds noted their ability to inhibit key enzymes involved in cancer metabolism, such as PDK1 and LDHA, which are crucial for tumor cell proliferation. The most active derivatives demonstrated IC50 values significantly lower than those of standard inhibitors, indicating promising anticancer potential .

Case Studies

- Antibacterial Activity : In a comparative study, several benzo[b]thiophene derivatives were screened for their antibacterial efficacy. Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate was among the compounds tested and showed notable activity against E. coli and S. aureus, suggesting its utility in treating bacterial infections resistant to conventional antibiotics .

- Cytotoxicity Assessment : The cytotoxic effects of methyl 7-hydroxybenzo[b]thiophene-2-carboxylate were evaluated using human cancer cell lines (A549). Results indicated that at therapeutic concentrations, the compound exhibited minimal cytotoxicity while maintaining effective antibacterial properties .

Research Findings Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus with MIC = 4 µg/mL; also active against E. coli. |

| Anticancer Activity | Inhibits PDK1 and LDHA with promising IC50 values; potential as an anticancer agent. |

| Cytotoxicity | Minimal cytotoxic effects observed in A549 cells at therapeutic concentrations. |

特性

IUPAC Name |

methyl 7-hydroxy-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLYJXEIPUNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。